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molecular formula C13H14O B1582358 2-Benzylidenecyclohexanone CAS No. 5682-83-7

2-Benzylidenecyclohexanone

Cat. No. B1582358
M. Wt: 186.25 g/mol
InChI Key: VCDPHYIZVFJQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05962403

Procedure details

A 500-ml four-necked flask equipped with a thermometer was charged with 53 g of benzaldehyde, 25 ml of water and 1 g of sodium hydroxide, to which 68 g of cyclohexanone were added dropwise at 30° C. over 30 minutes. The resultant mixture was stirred for 1 hour at the same temperature. After neutralizing the reaction mixture to separate liquid layers from each other, the resultant reaction product was dissolved in 500 ml of toluene. To the solution, 0.5 g of PTS (p-toluenesulfonic acid) was added to conduct azeotropic dehydration for 3 hours in a 1-liter four-necked flask equipped with a Dean-Stark trap and a thermometer. After cooling, the residue was neutralized and washed with water, and the resultant organic layer was dried and concentrated, thereby obtaining 119 g of a crude product. This product was purified by column chromatography to obtain 24 g (yield: 28%) of 2-benzylidenecyclohexanone.
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[OH-].[Na+].[C:12]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH:1](=[C:13]1[CH2:14][CH2:15][CH2:16][CH2:17][C:12]1=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
68 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-ml four-necked flask equipped with a thermometer
ADDITION
Type
ADDITION
Details
were added dropwise at 30° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to separate liquid layers from each other, the resultant
CUSTOM
Type
CUSTOM
Details
reaction product
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the resultant organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
obtaining 119 g of a crude product
CUSTOM
Type
CUSTOM
Details
This product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05962403

Procedure details

A 500-ml four-necked flask equipped with a thermometer was charged with 53 g of benzaldehyde, 25 ml of water and 1 g of sodium hydroxide, to which 68 g of cyclohexanone were added dropwise at 30° C. over 30 minutes. The resultant mixture was stirred for 1 hour at the same temperature. After neutralizing the reaction mixture to separate liquid layers from each other, the resultant reaction product was dissolved in 500 ml of toluene. To the solution, 0.5 g of PTS (p-toluenesulfonic acid) was added to conduct azeotropic dehydration for 3 hours in a 1-liter four-necked flask equipped with a Dean-Stark trap and a thermometer. After cooling, the residue was neutralized and washed with water, and the resultant organic layer was dried and concentrated, thereby obtaining 119 g of a crude product. This product was purified by column chromatography to obtain 24 g (yield: 28%) of 2-benzylidenecyclohexanone.
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[OH-].[Na+].[C:12]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH:1](=[C:13]1[CH2:14][CH2:15][CH2:16][CH2:17][C:12]1=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
68 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-ml four-necked flask equipped with a thermometer
ADDITION
Type
ADDITION
Details
were added dropwise at 30° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to separate liquid layers from each other, the resultant
CUSTOM
Type
CUSTOM
Details
reaction product
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the resultant organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
obtaining 119 g of a crude product
CUSTOM
Type
CUSTOM
Details
This product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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